molecular formula C11H7FN2O2 B2982694 2-fluoro-5-pyridazin-4-ylbenzoic acid CAS No. 2055398-39-3

2-fluoro-5-pyridazin-4-ylbenzoic acid

Cat. No.: B2982694
CAS No.: 2055398-39-3
M. Wt: 218.187
InChI Key: CLPPHXLFIBIHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-pyridazin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H7FN2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-pyridazin-4-ylbenzoic acid typically involves the introduction of the fluorine atom and the pyridazinyl group onto the benzoic acid core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-pyridazin-4-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-fluoro-5-pyridazin-4-ylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-pyridazin-4-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the pyridazinyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-pyridazin-4-ylbenzoic acid is unique due to the combination of the fluorine atom and the pyridazinyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-pyridazin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-2-1-7(5-9(10)11(15)16)8-3-4-13-14-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPPHXLFIBIHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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